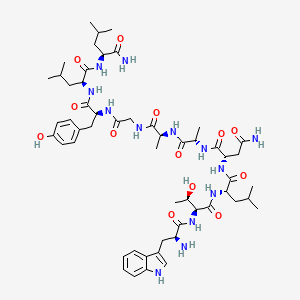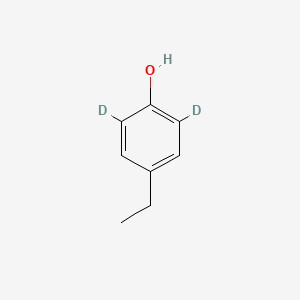
mc-vc-PAB-PBD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound mc-vc-PAB-PBD is a drug linker used in the preparation of antibody-drug conjugates (ADCs) and targeted drug conjugates (TDCs). It is a complex molecule that plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells. The structure of this compound includes a maleimidocaproyl (mc) spacer, a valine-citrulline (vc) dipeptide, a para-aminobenzyl (PAB) self-immolative spacer, and a pyrrolobenzodiazepine (PBD) warhead .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mc-vc-PAB-PBD involves multiple steps, starting with the preparation of the maleimidocaproyl (mc) spacer, followed by the incorporation of the valine-citrulline (vc) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) self-immolative spacer and the pyrrolobenzodiazepine (PBD) warhead. The reaction conditions typically involve the use of organic solvents, protective groups, and coupling reagents to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
mc-vc-PAB-PBD undergoes various chemical reactions, including:
Reduction: The maleimidocaproyl (mc) spacer can be reduced to release the PBD warhead.
Substitution: The para-aminobenzyl (PAB) self-immolative spacer undergoes a substitution reaction to release the PBD warhead.
Common Reagents and Conditions
Hydrolysis: Enzymatic cleavage using lysosomal proteases.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution using amines or thiols.
Major Products Formed
The major product formed from these reactions is the free pyrrolobenzodiazepine (PBD) warhead, which exerts its cytotoxic effects on cancer cells .
Aplicaciones Científicas De Investigación
mc-vc-PAB-PBD is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
Mecanismo De Acción
The mechanism of action of mc-vc-PAB-PBD involves the targeted delivery of the cytotoxic PBD warhead to cancer cells. The compound is conjugated to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the antibody-drug conjugate is internalized by the cancer cell, and the this compound linker is cleaved by lysosomal proteases, releasing the PBD warhead. The PBD warhead then binds to the DNA of the cancer cell, causing DNA damage and cell death .
Comparación Con Compuestos Similares
Similar Compounds
mc-vc-PAB-MMAE: Another drug linker used in ADCs, which releases monomethyl auristatin E (MMAE) instead of PBD.
mc-vc-PAB-MMAF: Similar to mc-vc-PAB-MMAE but releases monomethyl auristatin F (MMAF).
mc-vc-PAB-DM1: A drug linker that releases maytansinoid DM1.
Uniqueness
mc-vc-PAB-PBD is unique due to its use of the pyrrolobenzodiazepine (PBD) warhead, which has a different mechanism of action compared to other cytotoxic agents like MMAE and DM1. PBD warheads are known for their potent DNA cross-linking ability, leading to effective cancer cell killing .
Propiedades
Fórmula molecular |
C71H77N11O15 |
|---|---|
Peso molecular |
1324.4 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]phenyl]carbamate |
InChI |
InChI=1S/C71H77N11O15/c1-42(2)65(79-62(83)12-7-6-8-28-80-63(84)25-26-64(80)85)67(87)78-55(11-9-27-73-70(72)90)66(86)76-48-19-13-43(14-20-48)41-97-71(91)77-49-21-15-44(16-22-49)46-31-50-37-74-56-35-60(58(93-4)33-53(56)68(88)81(50)39-46)95-29-10-30-96-61-36-57-54(34-59(61)94-5)69(89)82-40-47(32-51(82)38-75-57)45-17-23-52(92-3)24-18-45/h13-26,33-40,42,50-51,55,65H,6-12,27-32,41H2,1-5H3,(H,76,86)(H,77,91)(H,78,87)(H,79,83)(H3,72,73,90)/t50-,51-,55-,65-/m0/s1 |
Clave InChI |
BSDJRKUJACCPAZ-JMNOQCRJSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4[C@@H](C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=C[C@@H]8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4C(C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=CC8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)





![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)


